molecular formula C21H20N2O2S B2945569 (4-Methoxyphenyl)(3-phenyl-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)methanone CAS No. 899917-76-1

(4-Methoxyphenyl)(3-phenyl-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)methanone

Cat. No.: B2945569
CAS No.: 899917-76-1
M. Wt: 364.46
InChI Key: DTPBZVOYBGUORP-UHFFFAOYSA-N
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Description

The compound (4-Methoxyphenyl)(3-phenyl-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)methanone features a 1,4-diazaspiro[4.4]non-3-en core with a thioxo (C=S) group at position 2, a phenyl substituent at position 3, and a 4-methoxyphenyl methanone moiety. This spirocyclic architecture confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including cyclization and functional group modifications, as seen in analogous compounds .

Properties

IUPAC Name

(4-methoxyphenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-25-17-11-9-16(10-12-17)19(24)23-20(26)18(15-7-3-2-4-8-15)22-21(23)13-5-6-14-21/h2-4,7-12H,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPBZVOYBGUORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(3-phenyl-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the methoxyphenyl and phenyl groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve high efficiency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(3-phenyl-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(4-Methoxyphenyl)(3-phenyl-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)methanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(3-phenyl-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression or activate signaling pathways that promote cell survival or apoptosis.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₄H₂₂N₂O₂S 402.51 2-thioxo, 3-phenyl, 4-methoxyphenyl
N-(3,4-Dimethoxyphenyl)-2-(2-oxo-3-phenyl-diazaspiro)acetamide (C924-0782) C₂₃H₂₅N₃O₄ 407.47 2-oxo, acetamide
N-Cyclohexyl-2-(2-oxo-3-phenyl-diazaspiro)acetamide (S401-0070) C₂₁H₂₇N₃O₂ 353.46 Cyclohexyl, acetamide
(5-Amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone C₂₃H₂₀N₂O₂ 356.42 Indolizine core

Table 2: Electronic Properties of Selected Analogues

Compound Name Solvent µg (D) µe (D) ∆µ (D)
(5-Amino-indolizinyl)methanone DMF 5.2 8.7 3.5
Target Compound (Predicted) DCM ~4.8 ~7.5 ~2.7

Research Findings

  • Synthetic Efficiency: Analogues like (1-ethyl-4-phenyl-pyrrol-2-yl)(4-methoxyphenyl)methanone are synthesized in moderate yields (43–54%) via palladium-catalyzed carbonylation, suggesting room for optimization in the target compound’s synthesis .
  • Solubility Trends : Thioxo-containing compounds (e.g., target compound) exhibit lower aqueous solubility than oxo analogues due to reduced polarity, necessitating formulation strategies for biomedical use .

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